6-Chloro-4-fluoropyridin-3-amine

Vue d'ensemble

Description

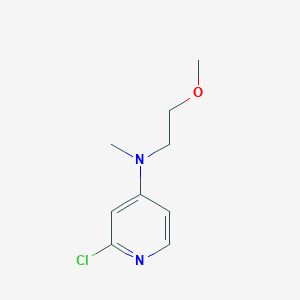

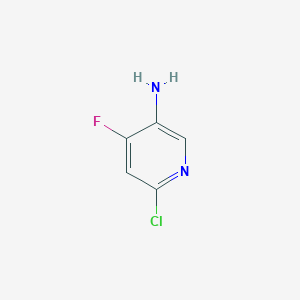

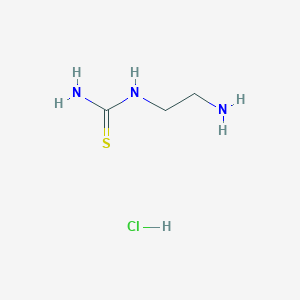

6-Chloro-4-fluoropyridin-3-amine is a chemical compound with the CAS Number: 1256811-74-1. It has a molecular weight of 146.55 . The compound is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 6-Chloro-4-fluoropyridin-3-amine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 6-Chloro-4-fluoropyridin-3-amine is represented by the linear formula C5H4ClFN2 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

6-Chloro-4-fluoropyridin-3-amine is a yellow to brown solid .Applications De Recherche Scientifique

Pharmaceutical Development

6-Chloro-4-fluoropyridin-3-amine is a valuable intermediate in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can enhance the pharmacokinetic properties due to the presence of fluorine, which can improve biological activity and metabolic stability . The compound’s electron-withdrawing nature can influence the binding affinity of drugs to their targets, making it a crucial component in medicinal chemistry.

Agricultural Chemistry

In agriculture, this compound serves as a building block for creating agrochemicals such as pesticides and herbicides. The introduction of fluorine atoms into active ingredients can result in compounds with improved physical, biological, and environmental properties, leading to more effective and potentially less harmful agricultural products .

Material Science

The unique properties of 6-Chloro-4-fluoropyridin-3-amine make it an interesting candidate for material science research. It can be used to develop new materials with specific electronic or photonic properties, which are essential for advancing technologies in semiconductors and solar cells .

Chemical Synthesis

This compound is extensively used as a reagent and intermediate in organic synthesis. It provides a pathway to synthesize various heterocyclic compounds, which are prevalent in many chemical products, ranging from dyes to polymers.

Environmental Science

Research in environmental science can benefit from the use of 6-Chloro-4-fluoropyridin-3-amine in the study of fluorinated compounds’ impact on ecosystems. Its role in the development of environmentally friendly chemicals is of particular interest .

Biochemistry

In biochemistry, 6-Chloro-4-fluoropyridin-3-amine can be utilized to study enzyme interactions and mechanisms. The compound’s ability to mimic certain biological molecules allows researchers to probe biochemical pathways and understand disease processes at the molecular level .

Medical Research

The compound’s potential in medical research lies in its use for imaging and diagnostic purposes. Fluorinated pyridines, such as 6-Chloro-4-fluoropyridin-3-amine, can be labeled with isotopes like F-18 for use in positron emission tomography (PET), aiding in the detection and treatment of diseases .

Analytical Chemistry

Analytical chemists employ 6-Chloro-4-fluoropyridin-3-amine in developing new analytical methods. Its well-defined structure and properties make it a standard for calibrating instruments and validating analytical techniques .

Safety And Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

Propriétés

IUPAC Name |

6-chloro-4-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUUDRZNBQPRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-fluoropyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)

![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)

![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)

![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)